6-Chloro-2-iodopyridin-3-amine

Description

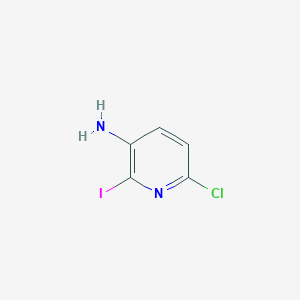

6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2) is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol . Its structure features chlorine at position 6, iodine at position 2, and an amine group at position 3 on the pyridine ring. Key physical properties include:

- Density: 2.139 g/cm³

- Boiling Point: 359.4°C (760 mmHg)

- Melting Point: 171.1°C

- Vapor Pressure: 2.39 × 10⁻⁵ mmHg (25°C) .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic scaffolds for bioactive molecules .

Properties

IUPAC Name |

6-chloro-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPAZQRTFHRMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Chloro-2-iodopyridin-3-amine, and how can they inform experimental design?

- Answer : The compound (CAS 400777-06-2, C₅H₄ClIN₂, MW 254.46 g/mol) has a melting point of 171.1°C, boiling point of 359.4°C at 760 mmHg, and density of 2.139 g/cm³ . These properties are critical for solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and purification (recrystallization from ethanol/water mixtures). The low vapor pressure (2.39E-05 mmHg at 25°C) suggests minimal volatility under ambient conditions, simplifying handling in open-air setups. Thermal stability up to ~170°C allows for reflux conditions without decomposition.

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ ~254 nm) to assess purity.

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 6.8–8.2 ppm, with NH₂ protons as a broad singlet (~5 ppm). ¹³C NMR can confirm substitution patterns (e.g., C-I at ~90 ppm, C-Cl at ~110 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should yield [M+H]⁺ at m/z 255.44.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and I percentages (tolerance ±0.4%) .

Q. What are standard synthetic routes for this compound?

- Answer : A common approach involves palladium-catalyzed cross-coupling. For example:

- Step 1 : Start with 2,6-dichloro-3-aminopyridine.

- Step 2 : Perform iodination using NaI/CuI in DMF at 120°C, selectively substituting the 2-chloro position due to steric and electronic effects .

- Step 3 : Confirm regioselectivity via LC-MS and isolate via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization (~22–35%) requires careful control of catalyst loading (e.g., Pd(OAc)₂/Xantphos) and base (t-BuONa) .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions in this compound?

- Answer : The iodo group at position 2 is a poor leaving group but facilitates oxidative addition in cross-coupling (e.g., Suzuki-Miyaura). The chloro group at position 6 is more reactive toward nucleophilic substitution (e.g., SNAr with amines) due to electron withdrawal by the adjacent NH₂ group. Computational studies (DFT) can model charge distribution, showing higher electron density at N3 (NH₂) and lower at C6 (Cl), guiding functionalization strategies .

Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

- Answer : Heavy atoms (I, Cl) cause absorption errors and weak diffraction. Mitigation strategies:

- Use SHELXL for refinement, applying absorption corrections (e.g., Gaussian integration) and anisotropic displacement parameters for I/Cl .

- Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve disorder, particularly in the pyridine ring.

- For twinned crystals, employ twin law refinement in SHELXE to improve R-factors .

Q. How can researchers resolve contradictions in reaction outcomes when modifying this compound?

- Answer : Case example: Discrepancies in Suzuki coupling yields (e.g., aryl boronic acids vs. esters).

- Troubleshooting :

- Kinetic Analysis : Monitor reaction progress via TLC/NMR to identify intermediate species.

- Catalyst Screening : Test Pd(OAc)₂ with SPhos vs. Xantphos; the latter may improve stability of Pd(0) intermediates .

- Solvent Effects : Switch from toluene to dioxane to enhance solubility of iodopyridine derivatives.

- Mechanistic Insight : Use ¹H NMR to detect oxidative addition intermediates or ligand dissociation .

Q. What computational methods are suitable for predicting reactivity and spectroscopic properties of this compound?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (LANL2DZ for I/Cl) to predict NMR shifts (GIAO method) and IR vibrational modes.

- TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP) to correlate with experimental λmax for quality control .

- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging the NH₂ group as a hydrogen-bond donor .

Methodological Notes

- Synthesis Optimization : Prioritize regioselective reactions by leveraging the NH₂ group’s directing effects .

- Analytical Cross-Validation : Always corroborate NMR data with HPLC-MS to rule out impurities .

- Safety : Handle with gloves in a fume hood; while not highly volatile, residual solvents (e.g., DMF) require strict ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.